N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S2/c25-28(26,22-17-19-8-2-9-20-17)16-6-4-14(5-7-16)21-18(27)24-12-11-23-10-1-3-15(23)13-24/h2,4-9,15H,1,3,10-13H2,(H,21,27)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGACNZWDYIVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves multiple steps, starting from readily available starting materials. The key steps include cyclization, ring annulation, and direct C-H arylation . The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are optimized to ensure high yield and purity. The use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact. The process involves large-scale synthesis using automated reactors and continuous flow systems to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as beta-ketoacyl reductase, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di[4-(4-Methyl-pyrimidin-2-ylsulfamoyl)phenyl]-urea: This compound shares a similar structure and exhibits similar biological activities.
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide (Acetylsulfadiazine): Another related compound with comparable properties.
Uniqueness
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide stands out due to its unique combination of a pyrimidinylsulfamoyl group and a hexahydropyrrolo[1,2-a]pyrazine scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
